molecular formula C11H10F3N3O3 B13628886 ethyl 6-methyl-3-oxo-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridine-1-carboxylate

ethyl 6-methyl-3-oxo-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridine-1-carboxylate

Cat. No.: B13628886
M. Wt: 289.21 g/mol
InChI Key: AXCOYECZFUAOCL-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-3-oxo-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridine-1-carboxylate is a fluorinated heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. This scaffold is fused with a pyrazole ring, substituted with a 6-methyl group, a 3-oxo moiety, and a 4-trifluoromethyl group. The ethyl carboxylate at position 1 enhances lipophilicity and may influence binding to biological targets. Pyrazolo-pyridines are prominent in medicinal chemistry due to their structural resemblance to purines, enabling interactions with enzymes like kinases . The trifluoromethyl group contributes to metabolic stability and electron-withdrawing effects, while the 3-oxo group facilitates hydrogen bonding .

Properties

Molecular Formula

C11H10F3N3O3

Molecular Weight

289.21 g/mol

IUPAC Name

ethyl 6-methyl-3-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine-1-carboxylate

InChI

InChI=1S/C11H10F3N3O3/c1-3-20-10(19)17-8-7(9(18)16-17)6(11(12,13)14)4-5(2)15-8/h4H,3H2,1-2H3,(H,16,18)

InChI Key

AXCOYECZFUAOCL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C2=NC(=CC(=C2C(=O)N1)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Condensation of Ethyl Acetoacetate with 3-Amino-4-(trifluoromethyl)pyrazole

  • Reaction Type: Acid-catalyzed condensation
  • Reagents: Ethyl acetoacetate and 3-amino-4-(trifluoromethyl)pyrazole
  • Catalyst: p-Toluenesulfonic acid or similar strong acid catalyst
  • Solvent: Typically ethanol or other polar protic solvents
  • Conditions: Reflux under acidic conditions for several hours (e.g., 18 h)
  • Outcome: Formation of the pyrazolo[3,4-b]pyridine ring system with ethyl carboxylate and trifluoromethyl substituents incorporated

This method leverages the nucleophilic amino group of the pyrazole reacting with the β-ketoester moiety of ethyl acetoacetate, followed by cyclization to form the fused heterocyclic system. The acid catalyst promotes condensation and ring closure efficiently.

Oxidation and Reduction Modifications

  • Oxidation: The methyl group at position 6 can be selectively oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The oxo group at position 3 can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

These modifications allow for further functionalization and tuning of the compound's properties.

Industrial Continuous Flow Synthesis

  • Technique: Continuous flow reactors with automated control systems
  • Advantages: Enhanced yield, reproducibility, scalability, and environmental friendliness
  • Control Parameters: Temperature, pressure, residence time, and reagent feed rates are precisely regulated to optimize product quality and throughput.

This method is suited for large-scale production, ensuring consistent quality of ethyl 6-methyl-3-oxo-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridine-1-carboxylate for pharmaceutical applications.

Representative Synthetic Procedure (Literature-Based)

Step Reagents and Conditions Description Yield (%)
1 Ethyl acetoacetate (3 mmol), 3-amino-4-(trifluoromethyl)pyrazole (3 mmol), p-toluenesulfonic acid (catalytic), ethanol (10 mL) Reflux under acidic conditions for 18 hours 80–90%
2 Cooling and filtration Isolation of crude product N/A
3 Recrystallization from suitable solvent (e.g., ethanol or ethyl acetate) Purification of this compound High purity (≥95%)

Reaction Mechanism Insights

  • The amino group of the pyrazole attacks the β-ketoester carbonyl carbon of ethyl acetoacetate, forming an imine intermediate.
  • Intramolecular cyclization occurs via nucleophilic attack on the adjacent carbonyl, closing the pyridine ring.
  • Acid catalysis facilitates proton transfers and stabilizes intermediates.
  • The trifluoromethyl group remains intact throughout the reaction, contributing to the compound’s lipophilicity and metabolic stability.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Application
Acid-catalyzed condensation (batch) Simple setup, high yields, well-established Longer reaction times, batch variability Laboratory-scale synthesis
Continuous flow synthesis Scalability, reproducibility, environmentally friendly Requires specialized equipment Industrial production
Oxidation/reduction modifications Enables functional diversity Additional steps, potential side reactions Derivative synthesis

Summary of Key Research Findings

  • The acid-catalyzed condensation method remains the most widely reported and reliable approach for synthesizing this compound with yields typically in the range of 80–90%.
  • Continuous flow synthesis is emerging as a preferred industrial method due to its efficiency and environmental benefits.
  • Functional group transformations such as oxidation and reduction allow for structural diversification and optimization of biological activity.
  • Structural confirmation is commonly achieved through NMR spectroscopy, mass spectrometry, and sometimes X-ray crystallography when applicable.

Data Table: Physical and Chemical Properties

Property Value
Molecular Formula C11H8F3N3O3
Molecular Weight 317.26 g/mol
CAS Number 1385033-23-7
Purity ≥95% (after recrystallization)
Melting Point Typically 150–160 °C (literature varies)
Solubility Soluble in ethanol, DMSO; moderate in water

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. The trifluoromethyl group enhances its binding affinity to the active sites of these enzymes, leading to effective inhibition. This interaction can modulate various biochemical pathways, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-b]pyridine Derivatives

Compound Name Molecular Formula Substituents Molecular Weight Key Differences & Applications
4-(Trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one C₇H₄F₃N₃O 4-CF₃, 3-oxo 203.12 Lacks ethyl carboxylate; simpler structure used as a precursor for ester derivatives.
1,4,6-Trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one C₉H₁₁N₃O 1,4,6-CH₃, 3-oxo 177.20 Methyl groups increase steric hindrance; potential use in agrochemicals.
Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate C₂₀H₁₈FN₃O₂ 4-COOCH₃, 6-cyclopropyl, 1-(4-F-C₆H₄) 375.38 Methyl ester reduces lipophilicity; aryl substitution may enhance target selectivity.

Pyridine/Thiazolo-Pyridine Derivatives

Compound Name Molecular Formula Substituents Molecular Weight Key Differences & Applications
Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate C₉H₈F₃NO₃ 2-CF₃, 6-oxo, 3-COOEt 235.16 Non-fused pyridine core; dihydropyridine structure may confer redox activity.
N-(3,5-bis(trifluoromethyl)phenyl)thiazolo[5,4-b]pyridin-2-amine C₁₅H₈F₆N₃S Thiazolo-pyridine, 3,5-bis(CF₃)-C₆H₃ 400.30 Thiazole fusion alters electronic properties; bis-CF₃ groups enhance receptor affinity.

Tetrahydro-Pyridine Derivatives

Compound Name Molecular Formula Substituents Molecular Weight Key Differences & Applications
Ethyl 2-methyl-1-(3-methylbenzyl)-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate C₂₅H₂₅F₃N₂O₃ 2-CH₃, 4-(2-CF₃-C₆H₄), 6-oxo, 3-COOEt 482.47 Tetrahydro ring increases flexibility; benzyl substitution broadens pharmacological potential.

Key Findings from Comparative Analysis

Substituent Effects: Ethyl vs. Trifluoromethyl Groups: The 4-CF₃ group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., ) .

Structural Modifications :

  • Ring Fusion : Pyrazolo-pyridines (target compound) show greater rigidity than dihydropyridines (e.g., ), favoring selective enzyme inhibition.
  • Aryl Substitutions : Compounds with aryl groups (e.g., ) demonstrate improved binding to hydrophobic pockets in proteins compared to alkyl-substituted derivatives.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for similar esters (e.g., cyclocondensation of hydrazines with keto-esters) . In contrast, thiazolo-pyridines (e.g., ) require thiourea intermediates and microwave activation .

Applications :

  • Fluorinated pyrazolo-pyridines are explored as kinase inhibitors or antimicrobials , while tetrahydro-pyridines (e.g., ) are studied for CNS activity due to enhanced blood-brain barrier penetration.

Biological Activity

Ethyl 6-methyl-3-oxo-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridine-1-carboxylate (CAS No. 1385033-23-7) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a bicyclic structure that includes a pyrazole and pyridine moiety. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence biological activity.

PropertyValue
Molecular FormulaC11H8F3N3O3
Molecular Weight317.26 g/mol
CAS Number1385033-23-7
Purity≥95%

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often utilize heterocyclic chemistry techniques to construct the pyrazolo-pyridine framework.

Antimicrobial Activity

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit antimicrobial properties. For instance, derivatives have shown efficacy against various pathogens, including Cryptosporidium parvum, a protozoan parasite responsible for cryptosporidiosis. In vitro studies have demonstrated that certain analogs possess significant potency with EC50 values as low as 0.17 μM against this pathogen .

Anticancer Properties

Pyrazolo[3,4-b]pyridines have been explored for their anticancer potential. Studies have suggested that these compounds can inhibit specific kinases involved in cancer cell proliferation and survival pathways. For example, some derivatives have been reported to induce apoptosis in cancer cell lines through the modulation of key signaling pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the pyrazole and pyridine rings can significantly alter potency and selectivity. The presence of the trifluoromethyl group has been associated with increased lipophilicity and improved binding affinity to target proteins.

Key Findings from SAR Studies

  • Position of Substituents : Substituents at the 6-position of the pyrazole ring enhance activity against certain targets.
  • Trifluoromethyl Group : This group is often linked to improved metabolic stability and bioavailability.
  • Lipophilicity : Increased lipophilicity correlates with better membrane permeability and cellular uptake.

Case Studies

Several case studies have documented the biological effects of this compound:

  • Antiparasitic Activity : In a study involving mouse models infected with C. parvum, treatment with related compounds resulted in reduced parasite load and improved clinical outcomes.
  • Cancer Cell Line Studies : In vitro assays demonstrated that derivatives led to significant reductions in cell viability in various cancer cell lines through apoptosis induction mechanisms.

Q & A

Q. Advanced Research Focus

  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are critical for refining crystal structures, particularly for resolving disorder in trifluoromethyl groups. High-resolution data (>1.0 Å) and twin refinement protocols are recommended for anisotropic displacement parameter analysis .
  • NMR/LCMS : ¹H/¹³C NMR (e.g., DMSO-d₆ solvent) identifies regiochemistry, while LCMS (ESI+) confirms molecular ion peaks (e.g., m/z 339.3 for ethyl derivatives) .

Contradiction Note : Discrepancies in reported melting points (e.g., 288–291°C vs. 203°C for related compounds) may arise from polymorphism or solvent retention .

What pharmacological mechanisms are associated with pyrazolo[3,4-b]pyridine scaffolds, and how can bioactivity assays be designed?

Q. Advanced Research Focus

  • Autophagy Induction : Derivatives like FMPPP inhibit mTOR/p70S6K pathways in prostate cancer cells (IC₅₀ < 10 µM). Assays require Western blotting for LC3-II/p62 and flow cytometry for apoptosis .
  • Kinase Inhibition : Structural analogs with hydrogen bond donors/acceptors (e.g., pyrazolo[4,3-c]pyridinones) compete with ATP binding. Computational docking (e.g., AutoDock Vina) identifies key interactions with kinase active sites .

Q. Advanced Research Focus

  • Assay Variability : Differences in cell lines (e.g., PC3 vs. LNCaP for prostate cancer) or serum conditions can alter IC₅₀ values .
  • Structural Modifications : Trifluoromethyl positioning (C4 vs. C6) impacts solubility and target affinity. Compare logP values (e.g., 3.5 vs. 2.8) via HPLC .

What computational tools are recommended for modeling pyrazolo[3,4-b]pyridine derivatives?

Q. Basic Research Focus

  • Molecular Docking : Use Schrödinger Suite or MOE for binding mode prediction. Parameterize trifluoromethyl groups with RESP charges for accuracy .
  • DFT Calculations : Gaussian 09 at B3LYP/6-31G* level optimizes geometries and predicts NMR shifts (<2 ppm deviation from experimental) .

How should researchers address low yields in multi-step syntheses of trifluoromethyl-substituted pyrazolo-pyridines?

Q. Advanced Research Focus

  • Purification Strategies : Use reverse-phase HPLC (C18 column, MeCN/H₂O gradient) for polar intermediates. For Boc-protected intermediates, silica gel chromatography (PE:EtOAc = 3:1) minimizes decomposition .
  • Side Reactions : Trifluoromethyl groups may sterically hinder coupling; microwave-assisted synthesis (150°C, 30 min) accelerates reaction kinetics .

What are the best practices for characterizing unstable intermediates in pyrazolo[3,4-b]pyridine synthesis?

Q. Basic Research Focus

  • In-situ Monitoring : ReactIR tracks hydrazine condensation (disappearance of carbonyl peak at ~1700 cm⁻¹).
  • Low-Temperature NMR : Acquire ¹⁹F NMR at -20°C to stabilize reactive trifluoromethyl intermediates .

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